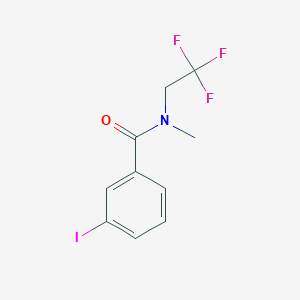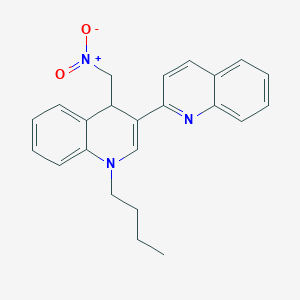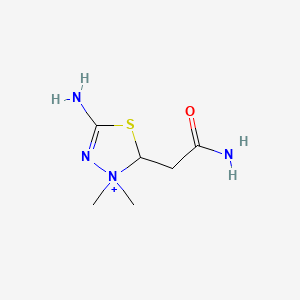
2-Morpholino-6-nitro-2-trifluoromethylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one typically involves the following steps:
Formation of the Chromane Backbone: The chromane backbone can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the chromane backbone is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Morpholine Ring Formation: The morpholine ring is formed through a substitution reaction, where a suitable precursor reacts with morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The morpholine ring can participate in substitution reactions, where different substituents replace the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be carried out in the presence of a base.
Major Products
Oxidation: Formation of chromane oxides.
Reduction: Formation of 2-Morpholino-6-amino-2-(trifluoromethyl)chromane-4-one.
Substitution: Formation of various substituted chromane derivatives.
Scientific Research Applications
2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one: shares structural similarities with other chromane derivatives, such as:
Uniqueness
- The presence of both the nitro and trifluoromethyl groups in 2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one imparts unique chemical and biological properties, distinguishing it from other chromane derivatives. These groups contribute to its reactivity and potential applications in various fields.
This detailed article provides a comprehensive overview of 2-Morpholino-6-nitro-2-(trifluoromethyl)chromane-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H13F3N2O5 |
|---|---|
Molecular Weight |
346.26 g/mol |
IUPAC Name |
2-morpholin-4-yl-6-nitro-2-(trifluoromethyl)-3H-chromen-4-one |
InChI |
InChI=1S/C14H13F3N2O5/c15-14(16,17)13(18-3-5-23-6-4-18)8-11(20)10-7-9(19(21)22)1-2-12(10)24-13/h1-2,7H,3-6,8H2 |
InChI Key |
JSMUYXKHNKRRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2(CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitr ile](/img/structure/B14918130.png)
![1H-Imidazo[4,5-c]pyridin-6-ol](/img/structure/B14918135.png)
![2-[4-(diethylamino)-2-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14918139.png)
![2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-2-[(Z)-hydroxyimino]-acetamide](/img/structure/B14918143.png)


![2-[4,4-Dimethyl-3-(morpholin-4-yl)-1,1-dioxidothietan-2-yl]propan-2-ol](/img/structure/B14918159.png)

![5-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14918179.png)
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14918181.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[1-(furan-2-yl)ethylidene]hydrazine](/img/structure/B14918194.png)


